Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups at the 6th and 8th positions and a carboxylate ester group at the 2nd position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6,8-dimethoxy-1-tetralone.
Reduction: The ketone group of 6,8-dimethoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Esterification: The alcohol is then esterified with methyl chloroformate in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylate ester group, leading to different reactivity and applications.
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but without the ester group, affecting its chemical properties and uses.
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar but with only one methoxy group, leading to different steric and electronic effects.
Properties
Molecular Formula |
C14H18O4 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-16-11-6-9-4-5-10(14(15)18-3)7-12(9)13(8-11)17-2/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
ZFZQRRVWKFOEFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)OC)C(=C1)OC |
Origin of Product |
United States |
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